1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Overview
Description
1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with a unique structure that combines a cyclobutylmethyl group, a morpholine ring, and a tetrahydropyrazine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of cyclobutylmethylamine with morpholine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted under controlled temperatures and in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A compound with a similar core structure but different substituents.
Morpholine: Shares the morpholine ring but lacks the tetrahydropyrazine-2,3-dione core.
Cyclobutylmethylamine: Contains the cyclobutylmethyl group but differs in the rest of the structure.
Uniqueness
1-(cyclobutylmethyl)-4-(morpholin-4-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-4-morpholin-4-ylpyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12-13(18)16(15-6-8-19-9-7-15)5-4-14(12)10-11-2-1-3-11/h4-5,11H,1-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDWDBCMLKBFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN(C(=O)C2=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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